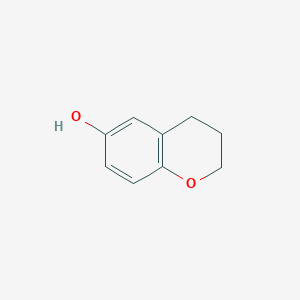

Chroman-6-ol

Beschreibung

Chroman-6-ol as a Fundamental Scaffold in Natural Products and Synthetic Chemistry

The this compound core, characterized by a dihydropyran ring fused to a benzene (B151609) ring with a hydroxyl group at the 6-position, is a recurring motif in a vast array of naturally occurring molecules. nih.gov This structural unit is particularly prominent in a class of compounds known as tocochromanols, which are synthesized by photosynthetic organisms like plants, algae, and cyanobacteria. core.ac.uk Beyond its prevalence in nature, the this compound scaffold is a valuable building block in synthetic organic chemistry, providing a versatile platform for the construction of complex molecules with diverse biological activities. nih.govnih.gov

Structural Relationship to Vitamin E Vitamers (Tocopherols and Tocotrienols)

The most well-known and biologically significant compounds possessing the this compound core are the eight vitamers of Vitamin E: the tocopherols (B72186) and the tocotrienols. nih.govgoogle.com These lipid-soluble antioxidants are essential for human health, protecting cell membranes from oxidative damage. core.ac.uk The fundamental structure of all Vitamin E vitamers is the this compound ring, which is responsible for their antioxidant activity. rjptonline.orgacs.org The hydroxyl group on the chromanol ring can donate a hydrogen atom to neutralize free radicals. core.ac.uk

The distinction between the different Vitamin E vitamers lies in the methylation pattern of the this compound ring and the nature of the isoprenoid side chain attached at the 2-position. nih.govgoogle.com Tocopherols possess a saturated phytyl tail, while tocotrienols have an unsaturated farnesyl tail with three double bonds. nih.gov Each of these groups is further divided into alpha (α), beta (β), gamma (γ), and delta (δ) forms based on the number and location of methyl groups on the chromanol ring. nih.govgoogle.com

| Compound | Core Structure | Methylation Pattern (on Chromanol Ring) | Side Chain at C2 | Side Chain Saturation |

|---|---|---|---|---|

| This compound | This compound | None | None | N/A |

| α-Tocopherol | This compound | 5, 7, 8-trimethyl | Phytyl | Saturated |

| β-Tocopherol | This compound | 5, 8-dimethyl | Phytyl | Saturated |

| γ-Tocopherol | This compound | 7, 8-dimethyl | Phytyl | Saturated |

| δ-Tocopherol | This compound | 8-methyl | Phytyl | Saturated |

| α-Tocotrienol | This compound | 5, 7, 8-trimethyl | Farnesyl | Unsaturated (3 double bonds) |

| β-Tocotrienol | This compound | 5, 8-dimethyl | Farnesyl | Unsaturated (3 double bonds) |

| γ-Tocotrienol | This compound | 7, 8-dimethyl | Farnesyl | Unsaturated (3 double bonds) |

| δ-Tocotrienol | This compound | 8-methyl | Farnesyl | Unsaturated (3 double bonds) |

Importance in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide ligands for diverse biological targets. nih.govnih.gov This has led to the extensive exploration of chroman derivatives as potential therapeutic agents for a wide range of diseases. The antioxidant properties inherent to the this compound moiety are a key feature, but modifications to the core structure and its substituents have yielded compounds with a broad spectrum of pharmacological activities.

Detailed research findings have demonstrated the potential of this compound derivatives in various therapeutic areas:

Anticancer Activity: Synthetic chroman derivatives have been investigated for their efficacy as anticancer agents. For instance, certain novel chroman derivatives have been designed and synthesized, showing promising inhibitory effects on the growth of human breast cancer cell lines. The chromanone scaffold, a close relative, has also been a focus of anticancer drug development.

Antiepileptic Activity: Researchers have explored chroman derivatives for their potential in treating epilepsy. Some synthesized compounds have exhibited significant antiepileptic activity, surpassing that of reference drugs in preclinical models.

Neuroprotective Effects: The chromane (B1220400) ring system is considered a potent pharmacophore in the development of treatments for neurodegenerative diseases. nih.gov Chroman-based compounds are being investigated for their potential to mitigate neuronal damage.

Anti-inflammatory Properties: The anti-inflammatory potential of various natural and synthetic chromanols has been a subject of study. core.ac.uk Certain derivatives have been shown to modulate inflammatory pathways.

Antimicrobial and Antiviral Activities: The broad biological activity of the chromene scaffold extends to antimicrobial and antiviral effects, making it a target for the development of new infectious disease therapies.

The versatility of the this compound scaffold allows medicinal chemists to synthesize libraries of compounds with diverse functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds for improved efficacy and selectivity.

Research Trajectories and Historical Context (1970 to Present)

The scientific journey of this compound and its derivatives has evolved significantly since 1970. While the fundamental structure of Vitamin E was known earlier, the period from 1970 onwards has seen a deeper exploration of the broader family of chromanols and their potential applications.

A review of the literature from 1970 to 2017 identified over 230 structurally diverse compounds derived from a 6-hydroxy-chromanol or 6-hydroxy-chromenol core. nih.gov Early research largely focused on the antioxidant properties of tocopherols and the newly discovered tocotrienols. The 1970s and 1980s saw continued investigation into the antioxidant mechanisms of these Vitamin E vitamers.

The late 1980s and 1990s marked a turning point with increasing interest in the biological activities of tocotrienols, which were found to possess properties distinct from tocopherols. This spurred further research into the synthesis of novel chroman derivatives with the aim of developing new therapeutic agents.

The 21st century has witnessed an explosion in the exploration of the medicinal chemistry of chroman-based compounds. Advances in synthetic methodologies have enabled the creation of a vast number of derivatives with tailored properties. Research has expanded beyond the antioxidant effects to investigate their roles in cell signaling, gene expression, and their potential as anticancer, anti-inflammatory, and neuroprotective agents. The recognition of the chromane ring system as a "privileged scaffold" has solidified its importance in modern drug discovery, with ongoing efforts to develop new chroman-based drugs for a variety of diseases. nih.govnih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCJJOLJSBCUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568554 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-78-8 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Chroman 6 Ol and Its Analogs

Synthetic Routes to Chroman-6-ol Core Structures

The construction of the fundamental this compound framework is a critical first step in the development of its derivatives. Chemists have devised several strategies, including direct cyclization and more complex, multi-step pathways, to access this core structure.

Cyclization of Substituted 1,4-Benzoquinones

A primary and foundational method for constructing the this compound skeleton involves the cyclization of substituted 1,4-benzoquinones. nih.govnih.gov This biosynthetic and synthetic approach forms the bicyclic heterocycle that is characteristic of this class of compounds. nih.gov The specific substitution pattern on the benzoquinone precursor and the subsequent reaction sequence dictate the final arrangement of methyl groups on the aromatic ring, leading to different vitamers in the case of tocopherols (B72186). nih.gov

For instance, the biosynthesis of different tocochromanols illustrates this principle. The formation of δ- and β-tocochromanols occurs through the direct cyclization of the prenylated quinone, which is then followed by methylation steps. nih.gov Conversely, the synthesis of γ-tocochromanols involves methylation of the precursor before the final cyclization step. nih.gov This highlights how the timing of cyclization versus other modifications like methylation can be strategically employed to achieve specific substitution patterns on the this compound core.

Multi-step Reactions for Complex this compound Derivatives

The synthesis of more complex or non-natural this compound derivatives often necessitates multi-step reaction sequences. These approaches provide greater control over the final structure, allowing for the introduction of diverse functionalities.

One such strategy involves a domino Michael/hemiacetalization reaction. This method can be used to construct functionalized chromane (B1220400) scaffolds in a highly stereoselective manner. nih.gov Another convergent three-step method provides access to 2-substituted chromans through a sequence of Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and a final Mitsunobu cyclization. organic-chemistry.org

A patented multi-step synthesis for a novel chromanol derivative begins with myrcene, a readily available natural product. google.com The sequence involves several transformations to build a complex side chain which is then coupled with a hydroquinone (B1673460) derivative to form the final chromanol structure. google.com This exemplifies how complex natural products can be synthesized through a carefully planned series of reactions, including hydrogenations and acid-catalyzed rearrangements. google.com

An example of a multi-step synthesis is outlined in the table below:

| Step | Reaction Type | Reactants | Product |

| 1 | Heck Coupling | Allylic Alcohol, 2-Iodophenol | Coupled Intermediate |

| 2 | Reduction | Coupled Intermediate | Reduced Intermediate |

| 3 | Mitsunobu Cyclization | Reduced Intermediate | 2-Substituted Chromane |

| This table illustrates a general three-step sequence for synthesizing 2-substituted chromans. organic-chemistry.org |

Derivatization at the this compound Scaffold

The this compound scaffold, once synthesized, offers a platform for further chemical modification. The C-6 hydroxyl group is a primary site for derivatization, enabling the modulation of the molecule's physicochemical and biological properties.

Modification of the C-6 Hydroxyl Group (Ethers and Esters)

The phenolic hydroxyl group at the C-6 position is readily converted into ether and ester functionalities. nih.gov These modifications are achieved through standard organic reactions, such as Williamson ether synthesis or acylation with acid chlorides or anhydrides. Such derivatization is a key strategy for probing structure-activity relationships and altering the molecule's conformational behavior. nih.govpjmhsonline.com

Influence on Conformational Analysis

Modification of the C-6 hydroxyl group to form ethers and esters has a significant influence on the conformational dynamics of the chroman ring system. nih.gov The heterocyclic dihydropyran ring of this compound derivatives is not planar and exists predominantly in two interconverting half-chair conformations: 2-exo-3-endo and 2-endo-3-exo. nih.gov

The conversion of the hydroxyl group to an ester or ether introduces a steric barrier that affects the rate of this interconversion. While for free this compound, the energy barrier for this ring pseudorotation is low, the introduction of an ester or ether group raises this barrier significantly. nih.gov This allows for the determination of the Gibbs free energy of activation (ΔG#) for the process using dynamic NMR techniques. The steric hindrance from flanking methyl groups on the aromatic ring can also hamper the rotation of the newly introduced ether or ester residue at the C-6 position. nih.gov

The table below summarizes the activation energy for the ring inversion process in different C-6 modified chroman derivatives:

| Compound | C-6 Substituent | Coalescence Temp. (Tc) | ΔG# (kJ mol−1) |

| α-Tocopherol Acetate (B1210297) | -OCOCH3 | 296 K | 61.0 |

| α-Tocopherol Nicotinate | -OCO-Py | 304 K | 62.6 |

| This compound Acetate | -OCOCH3 | 293 K | 59.5 |

| Data sourced from studies on α-tocopherol and this compound esters. nih.gov |

Impact on Biological Activity

Modifying the C-6 hydroxyl group can profoundly impact the biological activity of this compound derivatives. The free phenolic hydroxyl group is often crucial for the antioxidant properties of these compounds, as it can donate a hydrogen atom to quench reactive radicals. nih.gov However, masking this hydroxyl group through etherification or esterification does not necessarily eliminate biological activity but can modulate it or introduce new functions.

Studies on analogous natural products, such as coumarins, have shown that the phenolic hydroxyl group is beneficial for antioxidant and antiproliferative activities. pjmhsonline.com However, masking this group via methylation can enhance antimicrobial activity, likely by increasing the molecule's lipophilicity and ability to penetrate pathogenic membranes. pjmhsonline.com In the context of chromanols, modifications to the side chain, such as the introduction of hydroxyl or carboxyl groups, are known to enhance anti-inflammatory activity. nih.gov While direct studies on C-6 ethers and esters are specific, the principle that modification of hydroxyl groups alters biological function is well-established. For example, δ-Garcinoic acid, a chroman derivative with a modified side chain, shows potent anti-inflammatory and anti-proliferative properties. nih.gov This suggests that derivatization, whether on the side chain or the core hydroxyl group, is a critical tool for tuning the therapeutic potential of the this compound scaffold.

Side-Chain Modifications (e.g., Isoprenoid Units, Alkyl Chains)

Modifications to the side-chain at the C2 position of the this compound ring are crucial for determining the biological activity of the resulting analogs. Nature synthesizes a variety of isoprenoid side chains, and laboratory syntheses often aim to replicate or alter these structures.

The biosynthesis of naturally occurring chromanols, such as tocopherols and tocotrienols, involves the attachment of a C16 isoprenoid side chain derived from precursors like phytyl diphosphate (B83284) (for tocopherols) or geranylgeraniol (B1671449) diphosphate (for tocotrienols). These precursors originate from the 1-deoxy-d-xylulose-5-phosphate (DOXP) pathway in plastids. The degree of saturation in the side chain is determined by geranylgeraniol reductase. nih.gov The isoprenoid diphosphates then serve as substrates for transferases that alkylate a homogentisic acid (HGA) precursor, leading to the formation of benzoquinol derivatives which subsequently cyclize to form the chromanol ring. nih.gov

In synthetic chemistry, the introduction of isoprenoid units can be achieved through various methods. For instance, the synthesis of a cyclic chroman form of Vitamin K1 with a stereochemically homogeneous (R,R) configuration has been reported. researchgate.net While not a this compound, the strategies for side-chain attachment are relevant. Such syntheses often involve the coupling of a protected chroman ring precursor with a suitably functionalized isoprenoid side chain.

The introduction of simpler alkyl chains can be accomplished through standard alkylation procedures. For example, functionalized 2-alkyl substituted chroman-4-one derivatives have been developed, which can serve as precursors to 2-alkyl-chroman-6-ol analogs. gu.se These methods often involve the reaction of a this compound precursor with an appropriate alkyl halide or other electrophilic alkylating agent.

Table 1: Examples of Side-Chain Precursors in this compound Synthesis

| Precursor | Resulting Side-Chain Type | Example Product Family |

|---|---|---|

| Phytyl diphosphate | Saturated C16 Isoprenoid | Tocopherols |

| Geranylgeraniol diphosphate | Unsaturated C16 Isoprenoid | Tocotrienols |

| Solanesyl diphosphate | Unsaturated C45 Isoprenoid | Plastochromanol-8 |

| Alkyl Halides | Simple Alkyl Chains | Synthetic Alkyl-Chromanols |

Methylation Pattern Alterations

The methylation pattern on the aromatic ring of this compound significantly influences its antioxidant and biological properties. The naturally occurring vitamers of tocopherol (α, β, γ, and δ) are distinguished by the number and position of methyl groups at the C5, C7, and C8 positions. nih.gov

The biosynthesis of these different methylation patterns is a stepwise process. For instance, δ- and β-tocochromanols are formed through the cyclization of the corresponding prenylated quinones, followed by S-adenosyl methionine-dependent methylation of the chromanol ring. In contrast, γ-tocochromanols are formed by methylation prior to cyclization. Finally, α-tocochromanols are produced from the methylation of γ-tocochromanols. nih.gov

In the laboratory, altering the methylation pattern typically involves starting with a hydroquinone precursor that has the desired methylation pattern and then constructing the chroman ring. For example, the synthesis of α-tocopherol often starts from trimethylhydroquinone. By using dimethylhydroquinone or monomethylhydroquinone, other tocopherol analogs can be synthesized. Synthetic strategies can also involve the direct methylation of a this compound precursor, although regioselectivity can be a challenge.

Table 2: Methylation Patterns of Common Tocopherols

| Tocopherol Vitamer | Methyl Group Positions |

|---|---|

| α-tocopherol | 5, 7, 8 |

| β-tocopherol | 5, 8 |

| γ-tocopherol | 7, 8 |

| δ-tocopherol | 8 |

Fluorination Patterns and Their Influence

The introduction of fluorine atoms into the this compound structure can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. A variety of synthetic strategies have been developed to access fluorinated chroman derivatives.

One approach involves the synthesis of fluorinated chromones, which can then be reduced to the corresponding chromans. For instance, base-catalyzed condensation of a fluorinated 1-(2-hydroxyphenyl)ethan-1-one with an appropriate aldehyde can yield a fluorinated chalcone (B49325), which can then be cyclized to form a fluorinated chromone (B188151). Another strategy is the asymmetric synthesis of fluorinated derivatives of aromatic amino acids via a chiral Ni(II) complex, which could potentially be adapted for the synthesis of fluorinated chroman precursors. glpbio.com

Late-stage fluorination of a pre-formed this compound ring is also a viable strategy. For example, a redox-silent γ-tocotrienol vitamin E analogue has been synthesized where a fluoropropoxy group is introduced at the C6-hydroxyl position. guidechem.com This was achieved by first tosylating the hydroxyl group and then performing a nucleophilic substitution with [18F]fluoride. guidechem.com Decarboxylative fluorination strategies also represent a powerful method for installing fluorine-containing functional groups under mild conditions. nih.gov

The influence of fluorination is a key area of investigation. For example, the synthesis of [18F]F-γ-T-3, a fluorinated analog of γ-tocotrienol, was pursued to develop a tracer for in vivo imaging studies of Vitamin E biodistribution using positron emission tomography (PET). guidechem.com

Asymmetric Synthesis for Stereochemical Control

The C2 position of the this compound ring in naturally occurring tocopherols is a stereocenter, and the stereochemistry at this position is critical for biological activity. Therefore, asymmetric synthesis to control this stereochemistry is a significant area of research.

Several strategies have been developed to achieve stereochemical control. One approach is the use of bifunctional organocatalysts in an intramolecular oxy-Michael addition reaction. This method allows for the asymmetric synthesis of chroman derivatives from phenol (B47542) derivatives bearing an (E)-α,β-unsaturated ketone or thioester moiety. Another strategy involves a domino reaction catalyzed by modularly designed organocatalysts for the highly enantio- and diastereoselective synthesis of functionalized chromanes.

Enzymatic methods have also been employed. For example, the enantioselective synthesis of (2R, 4'R, 8'R)-α-tocopherol has been achieved based on the enzymatic acetylation of (±)-chroman-2-methanol. Lipase-catalyzed transesterification has also been used in the synthesis of 2-phenylchroman-4-one (flavanone), a related structure.

Furthermore, nickel-catalyzed efficient asymmetric synthesis of chiral chromans with quaternary allylic siloxanes has been reported, providing a practical way to synthesize useful chroman derivatives with chiral tertiary allylic alcohols. An organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins has also been developed to produce chiral chromans with excellent enantioselectivities.

Novel this compound Analogs and Their Synthesis

The development of novel analogs of this compound is driven by the desire to explore new biological activities and to understand the structure-activity relationships of this important scaffold.

Carba-analogs of vitamin E are molecules in which the heterocyclic oxygen atom (O1) of the chroman ring is replaced by a methylene (B1212753) (CH2) group. This modification alters the electronic effects within the molecule. The synthesis of all-rac-1-carba-α-tocopherol has been reported for the first time. nih.gov The synthetic strategy involved the preparation of an appropriately substituted 6-hydroxy-1,2,3,4-tetrahydronaphthalene system, followed by a Wittig reaction to introduce the isoprenoid side chain. nih.gov

5-Alkoxymethyl-6-chromanols are another class of this compound analogs. The synthesis of 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanols can be achieved through the oxidation of 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) in the presence of various alcohols, ranging from methanol (B129727) to cholesterol. This reaction provides a direct route to introduce an alkoxymethyl group at the C5 position. The antioxidant activity of these compounds has been investigated, with studies showing that the rate of reaction with free radicals is directly proportional to their antioxidant activity.

Chromanone Analogs

The synthesis of chromanone analogs, particularly those hydroxylated on the benzene (B151609) ring, is a significant area of research due to their presence in various biologically active molecules. The introduction of a carbonyl group at the C-4 position of the chroman ring transforms it into a chroman-4-one, a key structural motif. While various methods exist for the construction of the chromanone core, a prominent and effective strategy involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid derivatives. This approach is particularly relevant for the synthesis of analogs related to this compound, such as 6-hydroxy-chroman-4-one.

This synthetic route typically begins with a phenol, which undergoes reaction with a three-carbon electrophile to form a 3-phenoxypropanoic acid intermediate. The subsequent step is a cyclization reaction, usually promoted by a strong acid, which facilitates the formation of the chromanone ring system. The regioselectivity of the cyclization is directed by the substitution pattern on the starting phenol.

For instance, the synthesis of 7-hydroxychroman-4-one has been successfully achieved starting from resorcinol (B1680541). researchgate.net This process involves the acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethanesulfonic acid, followed by cyclization of the resulting 2',4'-dihydroxy-3-chloropropiophenone intermediate in a basic solution (e.g., 2 M NaOH) to yield the final chromanone product. researchgate.net This established methodology provides a strong basis for the synthesis of other hydroxylated chromanone analogs.

A similar strategy can be envisioned for the synthesis of 6-hydroxy-chroman-4-one, a direct analog of this compound. This would involve the initial formation of a 3-(4-hydroxyphenoxy)propanoic acid intermediate from hydroquinone. The subsequent intramolecular Friedel-Crafts acylation of this intermediate would lead to the desired 6-hydroxy-chroman-4-one. The conditions for this cyclization often require strong acids to promote the electrophilic aromatic substitution reaction.

The versatility of this synthetic approach allows for the preparation of a wide range of chromanone analogs by employing appropriately substituted phenols and propanoic acid derivatives. The reaction conditions, including the choice of acid catalyst and solvent, can be optimized to achieve high yields of the desired products.

Below are tables detailing representative synthetic strategies for chromanone analogs based on the intramolecular Friedel-Crafts acylation and related methods.

Table 1: Synthesis of 7-Hydroxychroman-4-one from Resorcinol researchgate.net

| Step | Reactants | Reagents | Product | Yield |

| 1 | Resorcinol, 3-Chloropropionic acid | Trifluoromethanesulfonic acid | 2',4'-Dihydroxy-3-chloropropiophenone | N/A |

| 2 | 2',4'-Dihydroxy-3-chloropropiophenone | 2 M NaOH | 7-Hydroxychroman-4-one | N/A |

Table 2: Proposed Synthesis of 6-Hydroxy-chroman-4-one

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Hydroquinone, Acrylic acid or equivalent | Michael addition catalyst (e.g., base) | 3-(4-Hydroxyphenoxy)propanoic acid |

| 2 | 3-(4-Hydroxyphenoxy)propanoic acid | Strong acid (e.g., Polyphosphoric acid, H₂SO₄) | 6-Hydroxy-chroman-4-one |

The research in this area continues to evolve, with efforts focused on developing milder and more efficient catalytic systems for these cyclization reactions to improve yields and reduce the use of harsh reagents.

Advanced Spectroscopic and Computational Characterization of Chroman 6 Ol Systems

Conformational Analysis of the Chroman Ring System

The dihydropyran ring within the chroman structure is not planar and undergoes conformational interconversion.

Studies on chroman derivatives, including chroman-6-ols, indicate that the heterocyclic dihydropyran ring predominantly adopts semi-chair conformations. mdpi.commdpi.comscispace.comnih.govnih.gov These semi-chair forms are characterized by specific dihedral angles. mdpi.com For chroman-6-ol ethers, for instance, both 2-exo-3-endo and 2-endo-3-exo half-chair conformations have been observed in the crystal lattice, often in a 1:1 ratio, distinguished by the sign of the C4a-C8a-O1-C2 dihedral angle mdpi.com.

The conformational preferences and dynamics of the chroman ring system are influenced by the nature and position of substituents. mdpi.com For example, in 2-substituted chromans, the substituent at the C2 position is often found in the equatorial position of the half-chair conformation, as evidenced by coupling constants in ¹H NMR spectra. mdpi.com The electronic and steric properties of substituents on the aromatic ring can also impact the kinetics of the heterocyclic ring interconversion. mdpi.com Studies on 2,2,5,7,8-pentamethylthis compound derivatives have shown that the rigidity of the molecules can increase with certain substituents, affecting hindered rotation around bonds. rsc.orgresearchgate.net The size and electronic properties of substituents at the C6 position can also influence the geometry of the chroman ring, with larger or more electron-accepting groups potentially leading to greater variations in certain dihedral angles researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

NMR spectroscopy is a cornerstone technique for the structural elucidation and conformational analysis of this compound and its derivatives. nih.govontosight.aifishersci.ca

¹H and ¹³C NMR spectroscopy are routinely used to confirm the structure of chroman-6-ols and their derivatives by providing characteristic signals for different proton and carbon environments within the molecule. researchgate.netontosight.aifishersci.catandfonline.comrsc.orgresearchgate.net Chemical shifts and coupling constants in ¹H NMR spectra provide information about the connectivity and spatial arrangement of hydrogen atoms. mdpi.comscispace.comresearchgate.net ¹³C NMR spectroscopy provides insights into the carbon skeleton and the electronic environment of each carbon atom. researchgate.netontosight.aifishersci.catandfonline.comrsc.orgresearchgate.net For fluorinated this compound derivatives, ¹⁹F NMR spectroscopy is particularly valuable for confirming the presence and position of fluorine atoms and assessing purity. arkat-usa.org

Dynamic NMR (DNMR) is employed to study the kinetics of conformational interconversion in chroman systems. nih.govresearchgate.netfishersci.canih.gov By observing the temperature dependence of NMR signals, particularly the coalescence of signals from conformationally labile groups (such as gem-dimethyl groups in some derivatives), the activation parameters (e.g., Gibbs free energy of activation, ΔG‡) for the ring flipping process can be determined. mdpi.comrsc.orgresearchgate.netnih.gov These studies provide quantitative information about the energy barrier to conformational changes in solution.

Solid-state NMR, specifically Cross-Polarization Magic Angle Spinning (CP MAS NMR), is a valuable technique for investigating the structural and conformational properties of this compound derivatives in the solid state. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.netbruker.com This technique provides insights into the molecular packing, crystal structure, and conformational preferences that may differ from those in solution. nih.govmdpi.comrsc.orgresearchgate.net CP MAS NMR can reveal information about steric and electronic effects in solid samples. rsc.org Studies utilizing ¹³C CP MAS NMR have been performed on 6-chromanyl ethereal derivatives to understand their conformational preferences in the solid phase. nih.govmdpi.comrsc.orgresearchgate.netresearchgate.net

Here is a summary of some NMR data points from the search results:

| Compound | NMR Type | Solvent/State | Key Observations | Source |

| 2-substituted chromanes | ¹H NMR | Solution | Coupling constants indicate equatorial C2 substituent in half-chair conformation. | mdpi.com |

| This compound acetate (B1210297) | ¹³C DNMR | Solution | Tc = 293K, ΔG‡ = 59.5 kJ mol⁻¹ for ring interconversion. | mdpi.comresearchgate.net |

| 2,2,5,7,8-pentamethylthis compound esters | ¹³C DNMR | Solution | Coalescence of gem-dimethyl signals, ΔG‡ determined. | rsc.orgresearchgate.net |

| 2,2,5,7,8-pentamethylthis compound esters | ¹³C CP MAS | Solid State | Conformational preferences in solid phase. | rsc.orgresearchgate.net |

| 2,2,5,7,8-pentamethylthis compound derivative | ¹³C DNMR | Solution | Splitting of signals observed, explained by conformational analysis. | nih.govnih.gov |

| cis-2-(Trifluoromethyl)chroman-4-ol | ¹H NMR | CDCl₃ | Detailed shifts and coupling constants provided. | arkat-usa.org |

| cis-2-(Trifluoromethyl)chroman-4-ol | ¹⁹F NMR | CDCl₃ | Signal at δ 82.82 ppm (d, J = 6.0 Hz). | arkat-usa.org |

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining high-quality crystals of this compound itself can be challenging due to its properties, studies on crystalline derivatives, particularly ethers, have provided valuable structural insights into the this compound system. nih.govmdpi.com

Research on this compound ethereal derivatives, such as those with tetrahydro-2H-pyran (THP), methyl, and silyl (B83357) groups at the 6-position, has successfully utilized X-ray crystallography to determine their solid-state structures. nih.govresearchgate.net These studies have revealed details about bond lengths, bond angles, and torsion angles within the this compound ring system. researchgate.net For instance, the this compound ring in these derivatives exhibits a half-chair conformation. nih.gov Furthermore, X-ray data can indicate deviations from planarity in the aromatic ring. nih.gov

In some cases, the asymmetric unit in the crystal structure of these derivatives may contain more than one independent molecule, each potentially exhibiting different conformations. nih.govresearchgate.net For example, the THP and silyl ethers of 2,2,5,7,8-pentamethylthis compound have shown two independent molecules in their asymmetric parts, while the methyl ether showed one. nih.govresearchgate.net

X-ray crystallography has also been applied to study oxidized forms of this compound model compounds, providing structural confirmation of reaction products like diepoxides formed from the oxidation of 2,2,5,7,8-pentamethylthis compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and assessing its purity by identifying and quantifying components based on their mass-to-charge ratio (m/z). For this compound (C9H10O2), the computed molecular weight is approximately 150.17 g/mol , with an exact mass of 150.068085 Da. nih.govchemsrc.com MS analysis can confirm this molecular weight.

MS, often coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is widely used for the characterization of this compound and its derivatives. ontosight.aibohrium.com GC-MS can provide mass spectra showing characteristic fragmentation patterns that aid in structural identification. nih.gov

High-Resolution LC-MS with Multireaction Monitoring (MRM)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) offers enhanced specificity and sensitivity compared to lower-resolution methods. leeder-analytical.comchromatographyonline.com When coupled with tandem mass spectrometry (MS/MS) and operated in Multireaction Monitoring (MRM) mode, it becomes a powerful tool for targeted analysis, enabling the detection and quantification of specific compounds, including this compound and its derivatives, even in complex matrices. leeder-analytical.comsciex.com

HR-LC-MS/MS provides sub-ppm mass accuracy and high resolution, allowing for the differentiation of compounds with very similar masses. leeder-analytical.comchromatographyonline.com MRM specifically monitors the fragmentation of selected precursor ions into characteristic product ions, providing a high degree of selectivity and reducing the likelihood of interference from co-eluting compounds. sciex.com This is particularly useful for purity validation and the detection of trace impurities in this compound samples or in studies involving its metabolic fate or presence in various samples.

Computational Chemistry Approaches

Computational chemistry employs mathematical models and computer simulations to study chemical systems. These approaches complement experimental techniques by providing insights into electronic structure, reactivity, and dynamic behavior at the molecular level.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that calculates the electronic structure of molecules based on their electron density. pmf.unsa.bansps.org.ngmdpi.com DFT calculations can provide valuable information about the electronic properties of this compound, such as frontier molecular orbitals (HOMO and LUMO) and associated energies, which are indicative of its reactivity. pmf.unsa.bansps.org.ng

DFT is particularly useful for investigating reaction mechanisms involving this compound, especially its role as an antioxidant. Studies utilizing DFT, often at the B3LYP level of theory, have explored the reaction enthalpies of different mechanisms of phenolic antioxidant action, such as single electron transfer–proton transfer (SET–PT) and sequential proton loss electron transfer (SPLET), for this compound derivatives. researchgate.net These calculations can reveal how substituents on the this compound core influence the thermodynamics of these processes and help determine the favored reaction pathways in different environments, such as the gas phase or in solution. researchgate.net DFT can also be used to correlate calculated properties, like reaction enthalpies, with structural parameters such as bond lengths and partial charges. researchgate.net

DFT calculations have also been applied in conjunction with experimental techniques like NMR to interpret spectroscopic data and understand the electronic environment of atoms within this compound systems. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of molecular systems. ijbiotech.comiitm.ac.in By calculating the trajectories of atoms and molecules over time, MD simulations can provide insights into conformational flexibility, dynamics, and interactions. ijbiotech.comiitm.ac.inplos.org

For this compound and its derivatives, MD simulations can be used to study the dynamic behavior of the chroman ring, which is known to exist in interconverting half-chair conformations in solution. nih.govmdpi.com Although direct MD studies specifically on the conformational flexibility of unsubstituted this compound were not explicitly found in the provided search results, MD simulations have been used to study the dynamics of related chromanol systems, including the conformational dynamics of the heterocyclic ring in substituted this compound derivatives and the flexibility of chains attached to the chroman core in tocopherols (B72186). researchgate.net These simulations can help determine the energy barriers for conformational interconversion and understand how substituents or the surrounding environment affect these dynamics. mdpi.comresearchgate.net MD simulations can also be combined with experimental data, such as scattering data, to refine structural ensembles and study the conformation of flexible molecules in solution. plos.org

Electrochemical Characterization (e.g., Voltammetry) for Redox Chemistry

Electrochemical techniques, such as voltammetry, are valuable tools for studying the redox chemistry of compounds. Voltammetry involves applying a varying potential to an electrode in contact with a solution of the analyte and measuring the resulting current. libretexts.org These experiments can provide information about the oxidation and reduction potentials of a molecule, the number of electrons transferred in a redox process, and the kinetics of electron transfer and coupled chemical reactions. libretexts.orgum.es

This compound is a phenolic compound, and the phenolic hydroxyl group is readily oxidized. Electrochemical studies, particularly cyclic voltammetry, have been used to investigate the oxidation of this compound and related chromanols, including vitamin E isomers which contain the this compound core. mdpi.comresearchgate.netresearchgate.net These studies have shown that the electrochemical oxidation of this compound typically involves the loss of electrons and protons, leading to the formation of various oxidized species, such as phenoxyl radicals and diamagnetic cations. mdpi.comresearchgate.net

Voltammetry can help elucidate the mechanism of electron transfer, which can involve single electron transfer (SET) or proton-coupled electron transfer (PCET), depending on the experimental conditions like solvent and pH. mdpi.com The resulting voltammograms provide characteristic peaks whose potentials and currents can be analyzed to understand the redox behavior and the stability of the intermediate species formed during oxidation. mdpi.comresearchgate.net For example, cyclic voltammetry data can indicate the reversibility of electron transfer processes and the lifetimes of oxidized intermediates. mdpi.comresearchgate.net

Electrochemical methods can also be used in conjunction with spectroscopic techniques to characterize the oxidized forms of this compound. mdpi.comresearchgate.net

Interactive Data Table (Example - Illustrative Data)

While specific detailed data tables for this compound from the searches within the strict scope of the requested techniques were limited, the following is an illustrative example of how data from these characterization methods could be presented in an interactive table format.

| Technique | Analyte/Derivative | Key Finding/Data | Notes | Source (Illustrative) |

| X-ray Crystallography | This compound Methyl Ether | Chroman ring in half-chair conformation | Provides precise bond lengths and angles. | nih.govresearchgate.net |

| MS (EI) | This compound | Molecular Ion Peak at m/z 150 | Confirms molecular weight. | nih.govchemsrc.comnih.gov |

| HR-LC-MS (MRM) | This compound | Detection Limit (e.g., ng/mL) | Useful for purity assessment and trace analysis. | leeder-analytical.comsciex.com |

| DFT (B3LYP) | This compound | HOMO-LUMO Gap (e.g., eV) | Relates to electronic stability and reactivity. | pmf.unsa.bansps.org.ngresearchgate.net |

| DFT (B3LYP) | This compound | O-H Bond Dissociation Enthalpy (e.g., kcal/mol) | Relevant to antioxidant mechanism (HAT). | researchgate.net |

| Molecular Dynamics | This compound Derivative | Conformational Interconversion Barrier (e.g., kJ/mol) | Describes the flexibility of the chroman ring. | mdpi.comresearchgate.net |

| Cyclic Voltammetry | This compound | Oxidation Peak Potential (e.g., V vs. ref) | Indicates the ease of oxidation. | mdpi.comresearchgate.net |

| Cyclic Voltammetry | This compound | Number of Electrons Transferred | Helps elucidate the redox mechanism. | libretexts.orgmdpi.comresearchgate.net |

Biological Activities and Mechanisms of Action of Chroman 6 Ol and Its Derivatives

Antioxidant Mechanisms of Chroman-6-ol and its Analogs

The antioxidant action of this compound and its derivatives involves the scavenging of free radicals through several distinct mechanisms. These mechanisms are influenced by the chemical structure of the this compound system, particularly the phenolic hydroxyl group, and the surrounding environment, such as solvent polarity mdpi.comresearchgate.net.

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway by which phenolic antioxidants, including this compound and its analogs, neutralize free radicals. In this process, a hydrogen atom is directly transferred from the phenolic hydroxyl group of the antioxidant molecule to a radical species (R•), resulting in the formation of a stable phenoxyl radical (ArO•) and a non-radical product (RH) scielo.org.mxacs.orgnih.govfigshare.com. This single-step transfer effectively terminates radical chain reactions scielo.org.mx. The ease of this hydrogen transfer is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE indicates a weaker bond and thus a higher propensity for hydrogen donation and greater antioxidant activity mdpi.comscielo.org.mx. In non-polar solvents, the HAT mechanism is generally considered predominant mdpi.com.

Sequential Electron Transfer–Proton Transfer (SET–PT)

The Sequential Electron Transfer–Proton Transfer (SET-PT) mechanism involves two distinct steps. Initially, an electron is transferred from the antioxidant molecule to the radical species, forming a cation radical of the antioxidant and an anion of the radical researchgate.netscielo.org.mxnih.gov. This is followed by the transfer of a proton from the antioxidant cation radical to the radical anion or another basic species in the environment researchgate.netscielo.org.mx. The ionization potential (IP) of the antioxidant is a key parameter in the initial electron transfer step; a lower IP facilitates electron donation scielo.org.mx. This mechanism is often more favorable in polar solvents due to their ability to stabilize charged intermediates through hydrogen bonding mdpi.com.

Sequential Proton Loss–Electron Transfer (SPLET)

The Sequential Proton Loss–Electron Transfer (SPLET) mechanism is another two-step process. It begins with the deprotonation of the phenolic hydroxyl group, yielding a phenoxide anion researchgate.netscielo.org.mx. This is followed by the transfer of an electron from the phenoxide anion to the radical species, generating a phenoxyl radical and an anion researchgate.netscielo.org.mx. The proton affinity (PA) of the phenoxide anion is relevant to the initial deprotonation step scielo.org.mx. The SPLET mechanism is considered particularly relevant in aqueous or polar environments where deprotonation is more readily facilitated mdpi.comresearchgate.netscielo.org.mx.

Role of the 6-Hydroxy Group in Radical Scavenging

The presence of the hydroxyl group at the C-6 position of the chroman ring is fundamental to the antioxidant activity of this compound and its derivatives nih.govebi.ac.uk. This phenolic hydroxyl group is the reactive center that donates a hydrogen atom to quench free radicals nih.govebi.ac.uk. The resulting phenoxyl radical is relatively stable due to delocalization of the unpaired electron across the aromatic ring and the adjacent oxygen atom nih.govmdpi.commdpi.comresearchgate.net. This stability is crucial as it prevents the phenoxyl radical from initiating new radical chain reactions, thus effectively breaking the cycle of oxidative damage nih.govmdpi.com.

Influence of Stereoelectronic Factors

Stereoelectronic factors significantly influence the antioxidant and antiradical activity of the this compound system mdpi.comsemanticscholar.org. The arrangement of atoms and electron orbitals within the molecule affects the ease with which the phenolic hydrogen atom can be donated and the resulting phenoxyl radical can be stabilized mdpi.commdpi.comsemanticscholar.org. Specifically, the heterocyclic oxygen atom (O1) in the chroman ring plays a crucial role through stereoelectronic effects mdpi.comsemanticscholar.org. The orientation of the 2p-type lone pair of electrons on the O1 atom relative to the aromatic π-electron system allows for effective orbital overlap mdpi.commdpi.comsemanticscholar.org. This overlap contributes to the stabilization of the chromanyloxyl radical formed after hydrogen donation mdpi.commdpi.comsemanticscholar.org. Studies comparing chroman-6-ols with carba-analogs (where the O1 is replaced by a carbon) demonstrate that the absence of this heterocyclic oxygen leads to reduced antioxidant effectiveness, highlighting the importance of these stereoelectronic effects mdpi.commdpi.com.

Anti-inflammatory Properties and Signaling Pathway Modulation

This compound derivatives demonstrate anti-inflammatory properties by influencing the production and activity of various inflammatory mediators and modulating key signaling pathways. nih.govfrontiersin.orgnih.gov

Suppression of Inflammatory Mediators

This compound derivatives have been shown to suppress the production of inflammatory mediators. For instance, sargachromanol D (SD), a chromene compound isolated from Sargassum siliquastrum, inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition was linked to the prevention of the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the synthesis of NO and PGE2, respectively. rsc.orgnih.gov

Modulation of Cytokine Production

Modulation of cytokine production is another key aspect of the anti-inflammatory activity of this compound derivatives. Pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are central players in the inflammatory response. nih.govfrontiersin.org Studies have shown that this compound derivatives can reduce the levels of these cytokines. Sargachromanol D, for example, decreased the levels of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner in LPS-stimulated RAW 264.7 macrophages. nih.gov Similarly, δ-tocotrienol (δ-T3) and its metabolite δ-T3-13′-COOH have been reported to reduce the release and expression of IL-6 and TNF-α in LPS-stimulated macrophages. frontiersin.org

Impact on NF-κB Activation

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and inflammatory enzymes. nih.govfrontiersin.orgresearchgate.net this compound derivatives have been found to inhibit NF-κB activation. Sargachromanol D was shown to inhibit the activation of NF-κB in LPS-stimulated macrophages. nih.gov A synthetic chroman carboxamide, CP-1158, with a trolox-like structure, prevented LPS-induced nuclear translocation and DNA binding activity of the NF-κB complex in RAW 264.7 macrophages, thereby inhibiting the transcription of inflammatory cytokines like IL-6, TNF-α, and IL-1β. nih.gov

Inhibition of NO• Production

Inhibition of nitric oxide (NO) production is a significant anti-inflammatory mechanism of this compound derivatives. NO, produced by iNOS, contributes to the inflammatory process. nih.govfrontiersin.org Sargachromenols, particularly δ-sargachromenol (δ-SCE), have been identified as potent anti-inflammatory compounds based on their inhibitory effect on NO production in LPS-treated murine microglial BV-2 cells. nih.govresearchgate.net Sargachromanol D also inhibited the production of NO in LPS-induced RAW 264.7 cells by preventing iNOS expression. rsc.orgnih.gov A series of Tocopherol long-chain Fatty Alcohols (TFAs), which are derivatives of this compound, showed potent inhibition of NO secretion by LPS-activated microglia, with a derivative bearing a 12-carbon side chain exhibiting the most potent effect. nih.gov

Anticancer and Chemopreventive Activities

This compound derivatives also exhibit anticancer and chemopreventive activities through various mechanisms, including the modulation of cell proliferation and the induction of apoptosis. nih.govrsc.orgontosight.aiacs.org

Modulation of Cell Proliferation and Apoptosis

Modulating cell proliferation and inducing apoptosis are key strategies in combating cancer, and this compound derivatives have demonstrated effects on these processes. nih.govrsc.orgontosight.aiacs.org Some chromanol and chromenol derivatives, including tocotrienols which possess a chromanol ring structure, have been shown to regulate signaling pathways involved in cell apoptosis and proliferation. researchgate.net For example, sargachromanol E has been reported to induce apoptosis via caspase-3 activation in promyelocytic HL-60 leukemia cells. rsc.org A novel cromakalim (B1669624) analogue, a chroman derivative, induced marked changes in apoptotic morphology and significantly increased early apoptosis in human cervical carcinoma HeLa cells through a caspase- and mitochondria-dependent pathway. This induction of apoptosis was associated with an increase in Bax expression, a decrease in Bcl-2 expression, and the activation of caspase-9 and caspase-3. The compound also inhibited HeLa cell proliferation and induced cell cycle arrest in the G1 phase. researchgate.net Certain chroman-4-one and chromone-based compounds have also been shown to impair cellular proliferation of breast and lung cancer cells and induce cell cycle arrest. frontiersin.org

Interactive Data Table: Anti-inflammatory Effects of Selected this compound Derivatives

| Compound | Cell Line | Stimulus | Effect on NO Production | Effect on PGE2 Production | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | NF-κB Modulation | Source |

| Sargachromanol D | RAW 264.7 macrophages | LPS | Inhibited | Inhibited | Reduced | Reduced | Reduced | Inhibited | nih.gov |

| δ-Sargachromenol | BV-2 microglial cells | LPS | Inhibited | Not reported | Not reported | Not reported | Not reported | Not reported | nih.govresearchgate.net |

| TFA (C12 side chain) | Activated microglia | LPS | Inhibited | Not reported | Inhibited | Not reported | Not reported | Not reported | nih.gov |

| CP-1158 | RAW 264.7 macrophages | LPS | Not reported | Not reported | Attenuated | Attenuated | Inhibited | Inhibited | nih.gov |

| δ-T3-13′-COOH | RAW 264.7 macrophages | LPS | Dampened | Dampened | Decreased | Decreased | Decreased | Not reported | frontiersin.org |

Interactive Data Table: Anticancer Effects of Selected this compound Derivatives

| Compound | Cell Line | Effect on Proliferation | Effect on Apoptosis | Mechanism of Apoptosis Induction | Cell Cycle Modulation | Source |

| Sargachromanol E | HL-60 leukemia cells | Not reported | Induced | Caspase-3 activation | Not reported | rsc.org |

| Novel Cromakalim Analogue | HeLa cervical carcinoma | Inhibited | Induced | Caspase- and mitochondria-dependent (Bax ↑, Bcl-2 ↓, Caspase-9/3 activation) | G1 arrest | researchgate.net |

| Chroman-4-one/Chromone (B188151) 6f | MCF7, A549 | Impaired | Not reported | Not reported | G1/G0 arrest | frontiersin.org |

| Chroman-4-one/Chromone 12a | MCF7, A549 | Impaired | Not reported | Not reported | G1/G0 arrest | frontiersin.org |

Inhibition of Androgen Receptor Signaling Pathways

The androgen receptor (AR) signaling pathway plays a significant role in the progression of hormone-refractory prostate cancer. nih.govresearchgate.net While the direct inhibitory effect of this compound on AR signaling is not explicitly detailed in the provided search results, studies on related compounds and mechanisms offer insights. For instance, research on interleukin-6 (IL-6) has shown its ability to modulate androgen action by affecting the recruitment of cofactors to target genes, although it does not directly inhibit AR nuclear translocation or recruitment to the transcription initiation complex. nih.govresearchgate.net Additionally, studies targeting the binding function 3 (BF3) site of the AR have identified compounds that effectively inhibit AR transcriptional activity, suggesting alternative mechanisms for AR inhibition beyond the traditional ligand-binding domain. researchgate.net Given that some chroman derivatives are being investigated for their potential in prostate cancer, it is plausible that some may exert effects on AR signaling, potentially through indirect mechanisms or interaction with specific sites on the receptor.

Targeting Specific Cancer Cell Lines (e.g., Colon Adenoma Cells, Prostate Cancer Cells)

This compound derivatives, particularly tocotrienols and their metabolites, have shown potential anticancer effects in various cell lines. rsc.orgresearchgate.net Research indicates that these compounds can exhibit antiproliferative and cytotoxic properties. rsc.org

Studies on vitamin E metabolites, which feature the this compound structure, have demonstrated anti-cancer effects in vitro. For example, certain long-chain metabolites of alpha-tocopherol (B171835) have shown chemopreventive effects in LT97 colon adenoma cells. researchgate.net While the search results mention studies on the antiproliferative activity of other compounds, such as flavones and chalcone (B49325) derivatives, against prostate and colon cancer cell lines (PC3 and HT29, respectively) nih.govresearchgate.net, direct detailed data on this compound or its immediate derivatives targeting these specific cell lines from the provided snippets is limited. However, the broader context of chroman derivatives being studied for anticancer properties, including against prostate and colon cancer, suggests ongoing research in this area. ontosight.ainih.govplos.orgfrontiersin.org

Neuroprotective Effects

This compound and its derivatives, particularly vitamin E vitamers like alpha-tocotrienol, are recognized for their neuroprotective properties. ebi.ac.ukgoogle.comgoogle.comjst.go.jp These effects are attributed to various mechanisms, including their antioxidant capacity and modulation of cellular pathways. researchgate.netresearchgate.netebi.ac.uk

Protection against Oxidative Stress in Neuronal Cells

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, plays a significant role in neurodegenerative diseases. scienceopen.commit.edu The this compound structure, particularly the hydroxyl group at the 6-position, is essential for the antioxidant activity of vitamin E forms, enabling them to scavenge free radicals and prevent oxidative damage. rsc.orgresearchgate.net Alpha-tocotrienol, a this compound derivative, has been shown to protect against oxidative stress in neuronal cells. ebi.ac.uk Studies have demonstrated its ability to inhibit hydrogen peroxide-induced neuronal death in primary neuronal cultures. ebi.ac.uk This protective effect is linked to their capacity to prevent lipid peroxidation, a key consequence of oxidative stress in neuronal membranes rich in polyunsaturated fatty acids. ebi.ac.ukscienceopen.com

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govresearchgate.netoaepublish.comfrontiersin.org this compound derivatives, acting as radical-trapping antioxidants (RTAs), can inhibit ferroptosis by suppressing lipid peroxidation. nih.govresearchgate.net For example, 2,2,5,7,8-pentamethylthis compound (PMC), a chroman derivative, has been shown to inhibit lipid peroxidation in liposomes. nih.govresearchgate.net This mechanism is similar to that of known ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1. nih.gov Seratrodast, a compound with a chroman structure, has also been found to inhibit ferroptosis induced by various inducers, reducing levels of lipid peroxidation markers like malondialdehyde (MDA). nih.govresearchgate.net This highlights the potential of this compound derivatives as ferroptosis inhibitors, which could be therapeutically beneficial in diseases where ferroptosis is implicated, such as neurodegenerative disorders and organ injury. nih.govresearchgate.netoaepublish.com

Interaction with Neurotransmitter Systems

Research suggests that chroman derivatives can interact with neurotransmitter systems. ontosight.airesearchgate.netpitt.edu While direct interactions of this compound itself are not extensively detailed in the provided snippets, studies on related chroman structures indicate potential modulation of neurotransmitter receptors. For instance, some chroman derivatives have shown affinity for serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT7 receptors. researchgate.netresearchgate.net These interactions could be relevant in the context of neurological and psychiatric disorders. ontosight.airesearchgate.net The chromane (B1220400) ring system is considered a potent pharmacophore in medicinal chemistry, including in the area of Alzheimer's and Parkinson's diseases, which involve neurotransmitter dysfunction. researchgate.net Further research is needed to fully elucidate the specific interactions of this compound and its derivatives with various neurotransmitter systems and their functional consequences.

Other Reported Biological Activities

Beyond the activities mentioned above, this compound derivatives have been associated with other biological effects. These include anti-inflammatory properties, which are linked to their ability to regulate signaling pathways involved in inflammation. rsc.orgresearchgate.netontosight.aiontosight.airesearchgate.net Some chromanols and chromenols have also shown cholesterol-lowering activity, potentially by inhibiting enzymes involved in cholesterol biosynthesis. rsc.org Additionally, certain derivatives have demonstrated anti-bacterial and anti-viral properties. rsc.org The structural diversity of chromanols and chromenols, arising from modifications to the side chain, can significantly influence the intensity and type of their biological activities. rsc.orgresearchgate.net

Cardioprotective Effects

This compound derivatives, particularly tocotrienols and certain synthetic analogs, have demonstrated cardioprotective effects in various studies. researchgate.netresearchgate.netsemanticscholar.orgmdpi.com These effects are often attributed to a combination of antioxidant, anti-inflammatory, and antiatherogenic properties. researchgate.netresearchgate.netsemanticscholar.org For instance, tocotrienols are reported to possess greater cardioprotective efficacy compared to tocopherols (B72186), potentially due to better tissue permeation and lipid phase antioxidant potency conferred by their unsaturated side chains. researchgate.net

Mechanisms underlying the cardioprotective effects of chroman derivatives include the attenuation of oxidative stress, a key contributor to cardiac injury, including ischemia-reperfusion damage. semanticscholar.orgnih.gov Some derivatives have been shown to alleviate mitochondrial dysfunction and calcium overload during ischemic events. Additionally, certain chroman compounds may modulate inflammatory pathways, such as the MD2-TLR4-MyD88 complex and TLR4-TRAF6-NF-κB signaling, offering protection against inflammatory injury in cardiac tissue. mdpi.com Studies on specific derivatives, like U-83836E, highlight their function as lipophilic antioxidants that scavenge lipid peroxyl radicals, thereby interrupting lipid peroxidation chain reactions and reducing secondary oxidative damage.

Hepatoprotective Properties

Hepatoprotective properties have been observed for this compound derivatives, including certain tocotrienols and flavonoids containing the chroman structure. researchgate.netmdpi.comnih.govmdpi.comnih.govnih.govresearchgate.net The liver is particularly susceptible to damage induced by oxidative stress and inflammation, and compounds with antioxidant and anti-inflammatory activities can offer protection. mdpi.comnih.gov

Research indicates that chroman derivatives can protect against liver injury induced by various factors. researchgate.netorientjchem.org Mechanisms involved in their hepatoprotective action include the inhibition of oxidative stress by scavenging free radicals and regulating antioxidant enzymes. mdpi.com Furthermore, these compounds may mitigate inflammation by reducing the levels of pro-inflammatory mediators and cytokines. nih.govnih.gov Studies on silymarin, a mixture of flavonolignans with a chroman-like structure, illustrate mechanisms such as reducing elevated levels of liver enzymes (SGPT, SGOT, ALP) and inhibiting inflammatory markers like TNF-α, IL-1β, and IL-6, alongside enhancing antioxidant defenses. nih.govresearchgate.net

Anti-diabetic and Cholesterol-Lowering Effects

This compound and its derivatives have shown potential in managing diabetes and lowering cholesterol levels. rsc.orgresearchgate.netcuni.cznih.gov Tocotrienols, in particular, have been noted for these effects, with some desmethyl and didesmethyl tocotrienol (B1241368) derivatives demonstrating significant cholesterol-lowering activity. rsc.org

The cholesterol-lowering effects of certain chroman derivatives are likely mediated, at least in part, by the inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. rsc.orgpreprints.org For example, didesmethyltocotrienol has been shown to reduce total serum cholesterol and LDL cholesterol in animal models. rsc.org

In the context of anti-diabetic effects, chroman derivatives may act through various mechanisms, including improving insulin (B600854) sensitivity and inhibiting enzymes involved in carbohydrate metabolism. nih.govtexilajournal.comnih.govresearchgate.net Some chromane compounds have been identified as potential anti-diabetic agents through screening studies. nih.gov Derivatives like 6-sulfonamide-2H-chromene have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes responsible for breaking down complex carbohydrates, thus potentially reducing post-prandial blood glucose levels. nih.govresearchgate.netjmchemsci.com Additionally, some compounds may influence PPAR-γ activity, which is involved in insulin sensitivity and glucose metabolism. nih.govresearchgate.net

Data from a study on didesmethyltocotrienol (a this compound derivative) in chickens demonstrated significant reductions in cholesterol levels:

| Compound | Total Serum Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |

| Didesmethyltocotrienol | 31 | 48 |

| Desmethyltocotrienol | 26 | 41 |

Immune-Stimulatory Effects

Vitamin E, which includes this compound structures, is known to influence immune function. rsc.orgresearchgate.netnih.gov Chroman derivatives have been reported to possess immune-stimulatory or immunomodulatory properties. rsc.orgresearchgate.netnih.govheraldopenaccess.us

These compounds can enhance both humoral and cell-mediated immune responses and increase phagocytic functions. nih.gov Specific mechanisms may involve the modulation of cytokine production. nih.govacs.org For example, some flavonoids with chroman structures can decrease inflammation by lowering the extent of mediators such as prostaglandins (B1171923) and certain cytokines like interleukin-6 and interleukin-1. nih.gov While some studies suggest a direct immune-stimulatory impact, others highlight immunomodulatory roles, potentially influencing the balance of immune responses. nih.govacs.org

Enzyme Inhibition

This compound derivatives have demonstrated the ability to inhibit various enzymes, contributing to their biological activities. researchgate.net This enzyme inhibition is a key mechanism for some of their observed effects, including those related to cholesterol metabolism and diabetes management.

As mentioned earlier, certain chroman derivatives can inhibit HMG-CoA reductase, a crucial enzyme in cholesterol synthesis. rsc.orgpreprints.org In the context of diabetes, inhibition of α-amylase and α-glucosidase by some chromene-6-sulfonamide derivatives has been reported, impacting carbohydrate digestion and glucose absorption. nih.govresearchgate.netjmchemsci.com

Beyond metabolic enzymes, chroman derivatives have also been investigated for their effects on other enzyme classes. For instance, some chroman-4-one and chromone derivatives have been evaluated as inhibitors of sirtuin 2 (SIRT2). acs.org Studies have also explored the inhibition of alkaline phosphatase and cholinesterase enzymes by compounds containing chroman or related structures. nih.govrsc.org The specific inhibitory activity can be influenced by the substitution patterns on the chroman ring. acs.org

| Enzyme Target | Examples of Inhibitory Chroman Derivatives |

| HMG-CoA Reductase | Didesmethyltocotrienol, Desmethyltocotrienol |

| α-Amylase | 6-sulfonamide-2H-chromene derivatives |

| α-Glucosidase | 6-sulfonamide-2H-chromene derivatives, 4-Butyl-2,2-dimethyl-chroman-4-ol mdpi.com |

| Sirtuin 2 (SIRT2) | Substituted chroman-4-one and chromone derivatives acs.org |

| Alkaline Phosphatase | Certain polyoxometalates and other compounds with related structures rsc.org |

| Cholinesterase | Certain coumarins and glycosylated flavonoids nih.gov |

| Lipase | Certain chromane analogs mdpi.com |

Preclinical and in Vivo/in Vitro Research on Chroman 6 Ol Derivatives

In Vitro Studies Utilizing Cell Culture Models

In vitro studies employing various cell lines are crucial for understanding the cellular and molecular mechanisms underlying the biological effects of chroman-6-ol derivatives. These studies allow for controlled evaluation of specific activities such as antioxidant capacity, effects on inflammatory pathways, cytotoxic potential against cancer cells, and neuroprotective effects.

Cellular Assays for Antioxidant Capacity

The antioxidant capacity of this compound derivatives is a well-explored area of research, often evaluated using cellular assays. These assays measure the ability of compounds to counteract oxidative stress induced by reactive oxygen species (ROS) or reactive nitrogen species (RNS). Studies have utilized various methods, including assessing radical scavenging activity and the ability to prevent oxidative damage in cell cultures. For instance, chromone (B188151) derivatives, which share structural similarities with chromanols, have been evaluated for their antioxidant activity using assays like ABTS, ORAC, and FRAP in cell cultures such as H9c2 cells. core.ac.uk Some chromone derivatives have shown significant antioxidant activity in these cellular models. core.ac.uk While direct studies on this compound specifically in these assays in cell cultures are less detailed in the provided results, the strong antioxidant properties of related chromanols, such as vitamin E isoforms, are well-established and provide a basis for investigating this compound derivatives in similar contexts. rsc.orgresearchgate.netresearchgate.netnih.gov The presence of the 6-hydroxy-chromanol structure is key to their antioxidant function, enabling them to quench free radicals and prevent lipid peroxidation. rsc.org

Studies on Inflammatory Processes in Cell Lines

This compound derivatives have been investigated for their anti-inflammatory effects in various cell culture models. These studies often involve stimulating cells with pro-inflammatory agents, such as lipopolysaccharide (LPS), and then evaluating the ability of the chromanol derivatives to suppress the production of inflammatory mediators. For example, sargachromanol D, a chromanol derivative, has demonstrated anti-inflammatory action in murine RAW 264.7 macrophages by reducing LPS-induced production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. rsc.org Similarly, some ferrocenylchroman-2-one derivatives have shown potent inhibitory effects on the production of NO, IL-6, and TNF-α in LPS-stimulated RAW 264.7 cells. tandfonline.comnih.gov These findings suggest that this compound derivatives can modulate inflammatory pathways in cellular settings.

Evaluation of Cytotoxic Potential in Cancer Cell Lines

The cytotoxic potential of this compound derivatives against various cancer cell lines has been a significant area of research. Studies have evaluated the ability of these compounds to inhibit cancer cell proliferation and induce cell death. Different chroman and chromanone derivatives have shown varying degrees of cytotoxic activity depending on their specific structure and the cancer cell line tested. For instance, some flavanone/chromanone derivatives have demonstrated promising antiproliferative activity against colon cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com The cytotoxic activity of these derivatives has been linked to their pro-oxidant properties, leading to increased intracellular ROS levels and decreased glutathione (B108866) concentrations, which can induce apoptosis and DNA damage. mdpi.com Other chroman derivatives have shown cytotoxic effects against various cancer cell lines, including leukemia, breast, and lung cancer cells. researchgate.netmdpi.comnih.govnih.govresearchgate.netuliege.be Some studies highlight the selective toxicity of certain chroman derivatives towards cancer cells compared to normal cells. researchgate.netresearchgate.net

Table 1: Examples of Cytotoxic Effects of Chroman-like Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Lines Tested | Key Findings | Source |

| Flavanone/Chromanone Derivatives | Colon cancer cell lines (e.g., Caco-2, HT-29) | Promising antiproliferative activity (IC₅₀ ~8–30 µM for some derivatives). mdpi.com | mdpi.com |

| Chromonylthiazolidine Derivatives | Various human cancer cell lines (e.g., epidermoid carcinoma, breast cancer) | Weak to modest cytotoxic effects, some selective activity. mdpi.com | mdpi.com |

| 3-methylidenechroman-4-ones | Leukemia (HL-60, NALM-6), breast adenocarcinoma (MCF-7) | Highly cytotoxic to leukemic cells, moderate/weak on MCF-7. nih.gov | nih.gov |

| Benzo[c]chromen-6-one-linked 1,2,3-Triazole Derivatives | HL-60, HCT116, Skov3, U251, MDA231, MCF-7, HT-29, MOLT-4 | Promising in vitro anti-cancer activity, low toxicity to non-tumor cells. researchgate.net | researchgate.net |

| Spirocyclic Chroman Derivatives | Enzalutamide-resistant prostate cancer cells (22Rv1) | Potent inhibition of proliferation (IC₅₀ 96 nM for compound B16). mdpi.com | mdpi.com |

Assessment of Neuroprotective Effects in Neuronal Cells

This compound derivatives have also been investigated for their potential neuroprotective effects in neuronal cell models, particularly in the context of oxidative stress and neurodegenerative conditions. Studies have explored their ability to protect neuronal cells from damage induced by various insults. For example, hops-derived prenylflavonoids with chroman-like structures have been shown to promote neuronal differentiation, neurite outgrowth, and protect neuronal PC12 cells from cobalt chloride-induced cell death. nih.gov While the specific mechanisms can vary, the antioxidant and anti-inflammatory properties of these compounds are often implicated in their neuroprotective effects. nih.govplos.org Some studies focus on the ability of derivatives to reduce intracellular ROS levels and prevent apoptosis in neuronal cells subjected to oxidative insults. frontiersin.org

In Vivo Animal Model Studies

In vivo studies using animal models are essential for evaluating the biological activities of this compound derivatives in a more complex physiological setting. These studies can provide insights into the bioavailability, metabolism, and efficacy of these compounds in the context of systemic diseases and conditions.

Investigation of Anti-inflammatory Effects in Animal Models

The anti-inflammatory effects of this compound derivatives have been investigated in various animal models of inflammation. These studies aim to determine if the anti-inflammatory activity observed in vitro translates to in vivo efficacy. For instance, a ferrocenylchroman-2-one derivative (compound 3h) that showed potent anti-inflammatory effects in RAW 264.7 cells was further evaluated in a rat adjuvant-induced arthritis model. nih.gov This in vivo study aimed to confirm its anti-inflammatory potential in a relevant disease model. While the detailed outcomes of this specific in vivo study are not provided in the snippet, the progression from in vitro cellular studies to in vivo animal models is a standard approach in preclinical research to validate potential therapeutic effects. nih.gov Other studies on structurally related compounds, such as certain flavonoid-enriched fractions containing chroman-like structures, have demonstrated anti-inflammatory effects in mouse models of brain injury, indicated by reduced expression of pro-inflammatory mediators. plos.org

Table 2: Examples of In Vivo Studies on Chroman-like Derivatives